molecular formula C16H17F3N2O9 B12094476 2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine

2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine

Cat. No.: B12094476
M. Wt: 438.31 g/mol
InChI Key: RLCSLIOGASUNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is particularly notable for its ability to be incorporated into replicating DNA, making it useful for tracking DNA synthesis and labeling cells .

Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine typically involves the acetylation of 5-(trifluoromethyl)uridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)uridine.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to modifications in the uridine moiety.

Common reagents used in these reactions include acids, bases, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives of uridine with modified functional groups .

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine involves its incorporation into replicating DNA. Once inside the cell, the acetyl groups are cleaved, and the compound is converted to 5-(trifluoromethyl)uridine. This modified nucleoside is then incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar compounds to 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine include other thymidine analogs such as:

    5-Bromo-2’-deoxyuridine (BrdU): Another thymidine analog used for tracking DNA synthesis.

    5-Fluoro-2’-deoxyuridine (FdUrd): Used in cancer research for its ability to inhibit thymidylate synthase.

    2’,3’,5’-Tri-O-acetyluridine: Similar in structure but lacks the trifluoromethyl group, affecting its incorporation and stability in DNA.

The uniqueness of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine lies in its trifluoromethyl group, which enhances its stability and incorporation into DNA compared to other analogs .

Biological Activity

2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine (TFU) is a synthetic nucleoside analogue derived from uridine, characterized by the presence of three acetyl groups at the 2', 3', and 5' positions, along with a trifluoromethyl group at the 5 position. This compound has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C15H18F3N2O9
  • Molecular Weight : Approximately 404.31 g/mol

TFU's structure enhances its lipophilicity, which is believed to improve cellular uptake and bioavailability compared to other nucleoside analogues .

TFU's mechanism primarily involves its incorporation into DNA during replication. After entering the cell, the acetyl groups are hydrolyzed, converting TFU to 5-(trifluoromethyl)uridine. This modified nucleoside can then be integrated into DNA by DNA polymerases, disrupting normal DNA synthesis and function.

Antiviral Activity

TFU has shown promising antiviral properties against various RNA viruses. Its trifluoromethyl modification enhances its interaction with viral enzymes and nucleic acids, making it a candidate for further investigation in antiviral therapies . Specific antiviral activities include:

  • Inhibition of Viral Replication : TFU has demonstrated efficacy against viruses such as HIV, HCV, and influenza by interfering with their replication processes.
  • Mechanistic Insights : The trifluoromethyl group is thought to play a crucial role in enhancing binding affinity to viral RNA polymerases, thereby inhibiting viral genome replication .

Anticancer Activity

Research indicates that TFU exhibits antiproliferative effects on various cancer cell lines. The compound's ability to be incorporated into DNA allows it to disrupt cancer cell proliferation. In vitro studies have shown that TFU can inhibit the growth of several cancer types by inducing apoptosis and affecting cell cycle dynamics .

Table 1: Summary of Biological Activities of TFU

Activity Description References
AntiviralEffective against HIV, HCV, influenza; disrupts viral replication
AnticancerInduces apoptosis; inhibits proliferation in various cancer cell lines
Interaction with DNAIncorporated into replicating DNA; alters normal DNA synthesis
Mechanism of ActionHydrolysis of acetyl groups; incorporation into DNA by DNA polymerases

Notable Research Studies

  • Antiviral Efficacy Study : A study published in MDPI highlighted TFU's effectiveness against RNA viruses, demonstrating significant inhibition of viral replication in cultured cells .
  • Antiproliferative Effects : Research published in PMC evaluated the cytotoxic effects of TFU on various cancer cell lines, revealing IC50 values that indicate potent antiproliferative activity .
  • Mechanistic Studies : Investigations into the mechanism of action suggested that TFU's incorporation into DNA leads to significant disruptions in cellular processes necessary for cancer cell survival.

Properties

Molecular Formula

C16H17F3N2O9

Molecular Weight

438.31 g/mol

IUPAC Name

[3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17F3N2O9/c1-6(22)27-5-10-11(28-7(2)23)12(29-8(3)24)14(30-10)21-4-9(16(17,18)19)13(25)20-15(21)26/h4,10-12,14H,5H2,1-3H3,(H,20,25,26)

InChI Key

RLCSLIOGASUNBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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